3,3-Dimethyl-2,3-dihydrobenzofuran
Overview
Description
3,3-Dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Mechanism of Action
Target of Action
3,3-Dimethyl-2,3-dihydrobenzofuran is a derivative of benzofuran, a class of compounds that have been found to exhibit a wide range of biological activities . The primary targets of these compounds are often enzymes or receptors involved in critical biochemical pathways.
Mode of Action
For instance, some benzofuran derivatives stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . .
Pharmacokinetics
Benzofuran derivatives have been found to have improved bioavailability, allowing for once-daily dosing
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-2,3-dihydrobenzofuran, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with these biomolecules have not been reported yet.
Cellular Effects
Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Comparison with Similar Compounds
2,3-Dimethylbenzofuran: Another benzofuran derivative with similar structural features but different substitution patterns.
2,3-Dihydrobenzofuran: A simpler derivative lacking the methyl groups at the 3-position.
Benzofuran: The parent compound without any additional substituents.
Uniqueness: 3,3-Dimethyl-2,3-dihydrobenzofuran is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its unsubstituted or differently substituted counterparts .
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIGEFOVGRASOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.